2-(2-bromo-4-chlorophenoxy)-N-[(Z)-(2,5-dimethoxyphenyl)methylideneamino]acetamide
Overview
Description
2-(2-bromo-4-chlorophenoxy)-N-[(Z)-(2,5-dimethoxyphenyl)methylideneamino]acetamide is a complex organic compound that features both halogenated aromatic rings and a Schiff base structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-bromo-4-chlorophenoxy)-N-[(Z)-(2,5-dimethoxyphenyl)methylideneamino]acetamide typically involves the following steps:
Formation of the Schiff Base: The reaction between 2,5-dimethoxybenzaldehyde and an appropriate amine under acidic or basic conditions to form the Schiff base.
Halogenation: Introduction of bromine and chlorine atoms into the aromatic ring through electrophilic aromatic substitution reactions.
Coupling Reaction: The final step involves coupling the halogenated phenol with the Schiff base under suitable conditions, often using a coupling agent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction of the Schiff base can yield the corresponding amine.
Substitution: The halogen atoms on the aromatic rings can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.
Major Products
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: It can be explored as a lead compound for developing new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics or as a building block for advanced materials.
Biological Studies: It can be used in studies to understand its interaction with biological macromolecules and its potential as a bioactive agent.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, inhibiting its activity. The Schiff base structure allows for potential interactions with metal ions, which could be exploited in catalysis or as a therapeutic agent.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-bromo-4-chlorophenoxy)benzaldehyde
- 4-bromo-2-(2-(2-chlorophenoxy)acetyl)carbohydrazonoylphenyl 4-ethoxybenzoate
Uniqueness
The uniqueness of 2-(2-bromo-4-chlorophenoxy)-N-[(Z)-(2,5-dimethoxyphenyl)methylideneamino]acetamide lies in its combination of halogenated aromatic rings and Schiff base structure, which provides a versatile platform for further functionalization and application in various fields.
Properties
IUPAC Name |
2-(2-bromo-4-chlorophenoxy)-N-[(Z)-(2,5-dimethoxyphenyl)methylideneamino]acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrClN2O4/c1-23-13-4-6-15(24-2)11(7-13)9-20-21-17(22)10-25-16-5-3-12(19)8-14(16)18/h3-9H,10H2,1-2H3,(H,21,22)/b20-9- | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVXMTPJXWLRJGS-UKWGHVSLSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C=NNC(=O)COC2=C(C=C(C=C2)Cl)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)/C=N\NC(=O)COC2=C(C=C(C=C2)Cl)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrClN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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